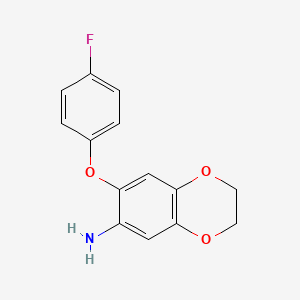
7-(4-Fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence Probes for Reactive Oxygen Species Detection
One application involves using derivatives of this compound as fluorescence probes. For instance, derivatives such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have been developed to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and reactive intermediates of peroxidase. These probes can differentiate between various ROS and are useful in studying biological and chemical applications (Setsukinai et al., 2003).
Water-Solubilization of Thiol-Sensitive Fluorogenic Probes
Another application is in the water-solubilization of thiol-sensitive fluorogenic probes based on 7-hydroxycoumarin scaffolds, which have been synthesized to emit in the 485–631 nm range. These probes are useful in biological imaging, especially for detecting thiols under physiological conditions (Roubinet et al., 2014).
Antitumor Properties
Benzannelated seven-membered 5-fluorouracil derivatives, related to the core structure of this compound, have shown antitumor properties. They have been tested against human breast cancer cell lines, demonstrating potential in cell cycle arrest and inducing apoptosis in breast cancer (Espinosa et al., 2005).
Synthesis of Antitumor Drug Intermediates
The compound has been used in the synthesis of intermediates for antitumor drugs, particularly in the development of small molecular inhibitors. Its utility in this context highlights its importance in pharmaceutical research (Gan et al., 2021).
Fluorogenic Labeling for In Vivo Analysis
It has been utilized as a fluorogenic labeling reagent for in vivo analysis of neurotransmitters, demonstrating its application in neurological research. This includes the use of related compounds for microdialysis-capillary electrophoresis assays (Klinker et al., 2007).
Propiedades
IUPAC Name |
6-(4-fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-9-1-3-10(4-2-9)19-12-8-14-13(7-11(12)16)17-5-6-18-14/h1-4,7-8H,5-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCDJHZGWOIZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)OC3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



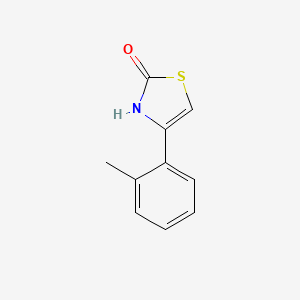
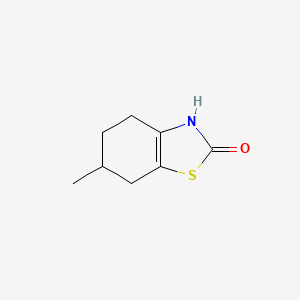
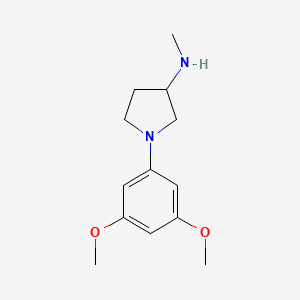

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
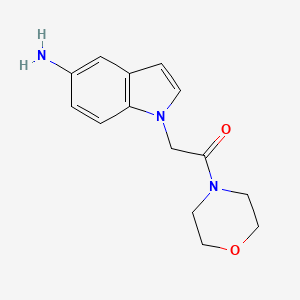
![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)
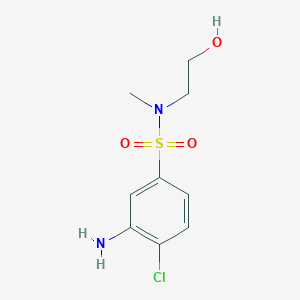
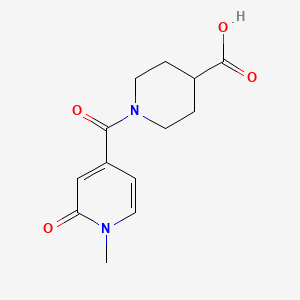
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)